N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide
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Overview
Description
N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide is a chemical compound with the molecular formula C13H16FNO2. This compound is characterized by the presence of a fluoro-substituted phenyl ring, a prop-2-enamide group, and a 2-methylpropoxy substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide typically involves the reaction of 3-fluoro-2-nitrophenol with 2-methylpropyl bromide under basic conditions to form 3-fluoro-2-(2-methylpropoxy)nitrobenzene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with acryloyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted phenols, while reduction can produce fluoro-substituted anilines.
Scientific Research Applications
N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The prop-2-enamide group allows for conjugation with other molecules, facilitating its incorporation into larger structures. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: This compound has a trifluoromethyl group instead of a fluoro group, which can significantly alter its chemical properties and reactivity.
N-(3-fluoro-2-methylphenyl)prop-2-enamide: This compound lacks the 2-methylpropoxy substituent, making it less bulky and potentially less selective in its interactions.
Uniqueness
N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the 2-methylpropoxy group provides steric hindrance, increasing its selectivity in biological systems.
Properties
IUPAC Name |
N-[3-fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-4-12(16)15-11-7-5-6-10(14)13(11)17-8-9(2)3/h4-7,9H,1,8H2,2-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSACZPKORHENFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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